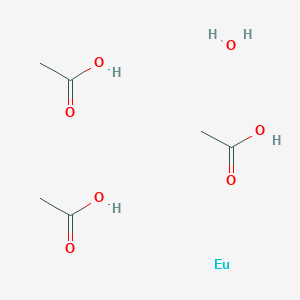
acetic acid;europium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;europium;hydrate, commonly known as europium(III) acetate hydrate, is an inorganic salt composed of europium and acetic acid. The chemical formula for this compound is Eu(CH₃COO)₃·xH₂O, where x represents the number of water molecules associated with the compound. Europium in this compound exhibits a +3 oxidation state. This compound can exist in various hydrated forms, including sesquihydrate and tetrahydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Europium(III) acetate hydrate can be synthesized through the reaction of europium oxide (Eu₂O₃) with acetic acid (CH₃COOH) under heating. The reaction is as follows: [ \text{Eu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] Alternatively, europium metal can directly react with acetic acid to form europium(III) acetate: [ 2 \text{Eu} + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2 ]
Industrial Production Methods
Industrial production of europium(III) acetate hydrate typically involves the controlled reaction of europium oxide with acetic acid, followed by crystallization and purification processes to obtain the desired hydrated form .
Chemical Reactions Analysis
Types of Reactions
Europium(III) acetate hydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, europium(III) acetate hydrate decomposes in multiple stages to form europium oxide (Eu₂O₃).
Reduction: Europium(III) acetate can be reduced electrochemically in an acidic medium to form divalent europium compounds.
Common Reagents and Conditions
Acidic Medium: Acetic acid is commonly used to maintain an acidic environment during reactions.
Electrochemical Reduction: Electrochemical reduction in the presence of acetic acid can yield divalent europium compounds.
Major Products
Europium Oxide: The final product of thermal decomposition.
Divalent Europium Compounds: Formed through electrochemical reduction.
Scientific Research Applications
Europium(III) acetate hydrate has diverse applications in scientific research, including:
Optoelectronics: Used in the synthesis of europium complexes for optoelectronic devices due to its luminescent properties.
Biological Probes: Utilized as a fluorescent probe in biological imaging and assays.
Catalysis: Acts as a catalyst in various chemical reactions.
Material Science: Employed in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of europium(III) acetate hydrate involves the interaction of europium ions with target molecules. Europium ions can transfer energy to organic ligands through the “antenna effect,” leading to luminescence. This property is exploited in optoelectronic devices and biological probes .
Comparison with Similar Compounds
Similar Compounds
Samarium(III) Acetate: Similar in structure and properties but contains samarium instead of europium.
Gadolinium(III) Acetate: Another lanthanide acetate with gadolinium as the central metal ion.
Europium(II) Acetate: Contains europium in the +2 oxidation state, exhibiting different chemical behavior.
Uniqueness
Europium(III) acetate hydrate is unique due to its strong luminescent properties, making it highly valuable in optoelectronics and biological applications. Its ability to form stable complexes with various ligands further enhances its versatility .
Properties
Molecular Formula |
C6H14EuO7 |
|---|---|
Molecular Weight |
350.14 g/mol |
IUPAC Name |
acetic acid;europium;hydrate |
InChI |
InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI Key |
RWVNKGWAXJFQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



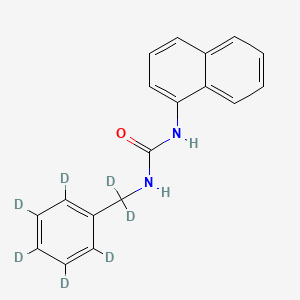
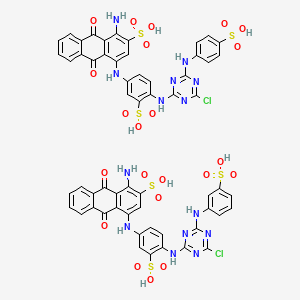
![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)

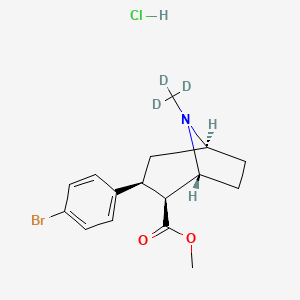
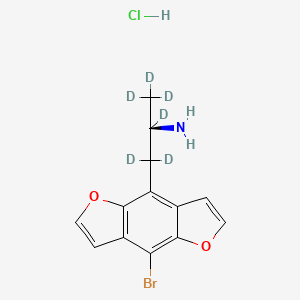
![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)

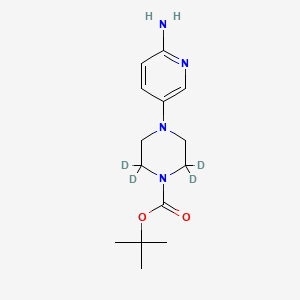
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
